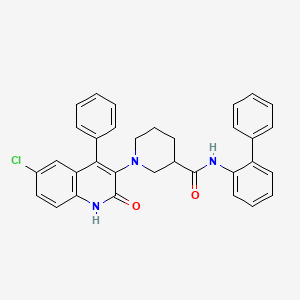
N-(biphenyl-2-yl)-1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(biphenyl-2-yl)-1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-3-carboxamide” is a complex organic compound that belongs to the class of quinoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(biphenyl-2-yl)-1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an aromatic aldehyde reacts with an amide in the presence of a base.
Chlorination: Introduction of the chlorine atom at the 6-position of the quinoline ring can be done using reagents like thionyl chloride or phosphorus pentachloride.
Coupling with Biphenyl: The biphenyl group can be introduced through a Suzuki coupling reaction, using a palladium catalyst.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, involving formaldehyde, an amine, and a ketone.
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the piperidine derivative with a carboxylic acid or its derivative.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoline ring, potentially converting the oxo group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl and quinoline rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce hydroxyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes or receptors, modulating their activity. For example, they may inhibit enzymes involved in DNA replication or repair, leading to anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine.
Piperidine Derivatives: Compounds like piperine and risperidone.
Uniqueness
The uniqueness of “N-(biphenyl-2-yl)-1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-3-carboxamide” lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other quinoline or piperidine derivatives.
Propiedades
Fórmula molecular |
C33H28ClN3O2 |
|---|---|
Peso molecular |
534.0 g/mol |
Nombre IUPAC |
1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-N-(2-phenylphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C33H28ClN3O2/c34-25-17-18-29-27(20-25)30(23-12-5-2-6-13-23)31(33(39)36-29)37-19-9-14-24(21-37)32(38)35-28-16-8-7-15-26(28)22-10-3-1-4-11-22/h1-8,10-13,15-18,20,24H,9,14,19,21H2,(H,35,38)(H,36,39) |
Clave InChI |
SHKZLWZAAWVXGH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[({[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10865258.png)
![5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10865261.png)
![N-(3,4-dimethylphenyl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-4,4-dimethyl-6-oxocyclohex-1-ene-1-carbothioamide](/img/structure/B10865264.png)
![1,5-dibenzyl-2-(4-methoxyphenyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10865275.png)
![5-[4-(Dimethylamino)phenyl]-3-[(4-fluorobenzyl)amino]cyclohex-2-en-1-one](/img/structure/B10865281.png)
![7-Tert-butyl-2-(hexylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B10865285.png)
![5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-4-(2-methylpropyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10865287.png)

![11-(3-methoxyphenyl)-10-(3-methylbutanoyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10865294.png)
![2-oxo-2-phenylethyl N-[(5-bromofuran-2-yl)carbonyl]glycinate](/img/structure/B10865299.png)
![N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-3-chlorobenzamide](/img/structure/B10865301.png)
![N-[4-({4-[(E)-2-(3,4-dichlorophenyl)ethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B10865312.png)
![11-(2,5-dichlorophenyl)-4-[1-(4-methoxyphenyl)ethyl]-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B10865320.png)
![2-(3-{7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}propyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B10865331.png)
